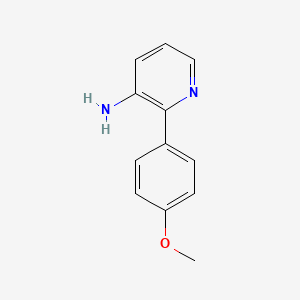

2-(4-Methoxyphenyl)-3-pyridinamine

Overview

Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The mechanism of the reaction may also be studied .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Spectroscopic properties may also be studied .Scientific Research Applications

Synthesis and Characterization

- Synthesis of Pyridine Derivatives : Procedures for the synthesis of pyridine derivatives, including 5-Phenyl-2-pyridinamine (PPA), a compound structurally related to 2-(4-Methoxyphenyl)-3-pyridinamine, have been developed for biological studies (Stavenuiter et al., 1985).

- Demethylation Studies : Research on 4-Methoxyphenylbutyric acid, which is similar in structure to this compound, details the process of demethylation on a multikilogram scale (Schmid et al., 2004).

Corrosion Inhibition

- Corrosion Protection : Pyridine derivatives, including those structurally akin to this compound, have been evaluated for their efficacy in corrosion inhibition on mild steel in acidic environments (Sudheer & Quraishi, 2014).

Molecular Structure Analysis

- Crystal Structure Analysis : Studies have been conducted to determine the molecular structure of compounds related to this compound using various spectroscopic methods and X-ray single crystal analysis (Al‐Refai et al., 2016).

Fluorescent Sensing

- Fluorescent Probes : Development of water-soluble and small molecular weight fluorescent probes based on pyridine-pyridone skeleton, such as the 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one, demonstrates the application in detecting metal ions like Zn2+ (Hagimori et al., 2011).

Antimicrobial Research

- Antimicrobial Activity : Cyanopyridine derivatives, structurally related to this compound, have been synthesized and evaluated for their antimicrobial activities, including effectiveness against Mycobacterium tuberculosis (Vyas et al., 2009).

Mechanism of Action

Target of Action

It is known that similar compounds target aralkylamine dehydrogenase light chain and heavy chain in alcaligenes faecalis . These enzymes play a crucial role in the metabolism of aralkylamines, which are involved in various biological processes.

Mode of Action

This interaction could potentially alter the metabolic pathways involving aralkylamines .

Biochemical Pathways

Given its potential targets, it may influence the metabolism of aralkylamines . The downstream effects of this could be wide-ranging, given the involvement of these compounds in various biological processes.

Result of Action

Given its potential targets, it is likely that it influences the function of aralkylamine dehydrogenase, which could have wide-ranging effects on cellular metabolism .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)-3-pyridinamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with mitochondrial proteins, enhancing O-GlcNAcylation, a nutrient-driven post-translational modification that links metabolism to cellular function . The interaction of this compound with mitochondrial proteins contributes to the maintenance of mitochondrial network homeostasis and cellular bioenergetics, particularly under ischemic-like conditions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by enhancing mitochondrial homeostasis and bioenergy, as well as inhibiting the mitochondrial apoptosis pathway . In neuronal cells, this compound has demonstrated neuroprotective effects, improving tolerance to ischemia and contributing to the survival of cells under stress conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the enhancement of O-GlcNAcylation on mitochondrial proteins . This modification is crucial for the regulation of mitochondrial network homeostasis and bioenergetics. The compound’s interaction with specific serine and threonine residues on proteins leads to the attachment of N-acetylglucosamine, which plays a role similar to protein phosphorylation in regulating cellular functions . This mechanism is essential for the compound’s neuroprotective effects and its ability to improve cellular tolerance to stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound maintains its stability and continues to exert its protective effects on mitochondrial homeostasis and bioenergy over extended periods . The acute enhancement of O-GlcNAcylation induced by this compound is conducive to the survival of cells and tissues under stress conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound has been shown to enhance mitochondrial homeostasis and bioenergy, while higher doses may lead to toxic or adverse effects . It is crucial to determine the appropriate dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include the enhancement of O-GlcNAcylation on mitochondrial proteins . This modification is a key metabolic sensor that links nutrient levels to cellular function, regulating diverse metabolic processes . The compound’s involvement in these pathways is essential for its role in maintaining cellular homeostasis and bioenergetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interactions with specific transporters and binding proteins . These interactions ensure the compound’s localization and accumulation in mitochondria, where it exerts its protective effects on mitochondrial homeostasis and bioenergy .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it enhances O-GlcNAcylation on mitochondrial proteins . This subcellular localization is crucial for the compound’s activity and function, as it allows for the regulation of mitochondrial network homeostasis and bioenergetics under stress conditions .

properties

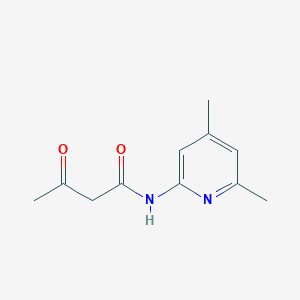

IUPAC Name |

2-(4-methoxyphenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-10-6-4-9(5-7-10)12-11(13)3-2-8-14-12/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHOZFNYCLTLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377298 | |

| Record name | 2-(4-methoxyphenyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

663918-44-3 | |

| Record name | 2-(4-methoxyphenyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylate](/img/structure/B1621349.png)

![2-[(2,6-Dimethylphenyl)sulfanyl]aniline](/img/structure/B1621350.png)

![(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine](/img/structure/B1621361.png)